Cas no 1373223-60-9 (4-chloro-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile)
4-chloro-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile, 4-chloro-
- 4-chloro-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile
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- MDL: MFCD22201109
- Inchi: 1S/C7H3ClN4/c8-6-4(1-9)2-10-7-5(6)3-11-12-7/h2-3H,(H,10,11,12)
- InChI Key: GKOZIGCGLGORPB-UHFFFAOYSA-N
- SMILES: C12NN=CC1=C(Cl)C(C#N)=CN=2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
4-chloro-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM269364-100mg |
4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
1373223-60-9 | 95+% | 100mg |
$624 | 2021-08-18 | |
| Chemenu | CM269364-250mg |
4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
1373223-60-9 | 95+% | 250mg |
$1126 | 2021-08-18 | |
| Chemenu | CM269364-1g |
4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
1373223-60-9 | 95+% | 1g |
$1877 | 2021-08-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0524-1g |
4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
1373223-60-9 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0524-5g |
4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
1373223-60-9 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0524-500mg |
4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
1373223-60-9 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0524-250mg |
4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
1373223-60-9 | 96% | 250mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0524-100mg |
4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
1373223-60-9 | 96% | 100mg |
1797.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0524-50mg |
4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
1373223-60-9 | 96% | 50mg |
1322.95CNY | 2021-05-08 | |
| abcr | AB529976-1 g |
4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
1373223-60-9 | 1g |
€1,634.80 | 2022-07-28 |
4-chloro-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile Suppliers
4-chloro-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 4-chloro-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile
Introduction to 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS No. 1373223-60-9)
4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. This compound, identified by the CAS number 1373223-60-9, belongs to the pyrazolopyridine class, which is known for its broad spectrum of pharmacological properties. The presence of a chloro substituent and a nitrile group in its molecular structure enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.
The molecular structure of 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile consists of a fused ring system comprising a pyrazole ring and a pyridine ring, with the chloro group attached at the 4-position and a nitrile group at the 5-position. This unique arrangement contributes to its distinct chemical and biological properties, making it a subject of intense study in medicinal chemistry. The compound's ability to serve as a scaffold for drug development has been explored in various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
In recent years, 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been investigated for its potential role in inhibiting specific enzymes and receptors that are implicated in disease pathways. For instance, studies have demonstrated its activity against kinases, which are critical targets in cancer therapy. The chloro substituent enhances electrophilicity, allowing for interactions with nucleophilic residues in biological targets, while the nitrile group can participate in hydrogen bonding or act as a leaving group in nucleophilic substitution reactions.
One of the most compelling aspects of 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactive sites to develop derivatives with improved pharmacokinetic profiles and enhanced target specificity. The compound's versatility has been particularly noted in the development of small-molecule inhibitors that modulate signaling pathways involved in diseases such as diabetes and neurodegenerative disorders.
The synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves multi-step organic reactions that require precise control over reaction conditions. Key steps often include cyclization reactions to form the pyrazolopyridine core, followed by functional group transformations such as chlorination and cyanation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications.
Recent research has highlighted the compound's potential in preclinical studies aimed at identifying novel therapeutic agents. For example, studies have shown that derivatives of 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile exhibit inhibitory effects on enzymes such as Janus kinases (JAKs), which are overactive in conditions like rheumatoid arthritis. The ability to fine-tune the molecular structure has allowed scientists to optimize potency and selectivity against these targets.
The chemical properties of 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile also make it an interesting candidate for exploring new synthetic strategies. Its reactivity with various nucleophiles has been exploited to create diverse libraries of compounds for high-throughput screening. This approach has accelerated the discovery process by enabling rapid evaluation of multiple analogs for biological activity.
In conclusion, 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS No. 1373223-60-9) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and functional diversity. Its role as an intermediate in drug development continues to be explored across various therapeutic areas. As research progresses, this compound is expected to contribute further to the discovery of novel treatments for human diseases.
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